molecular formula C13H8ClFN2OS B7546100 3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one

3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one

Cat. No. B7546100
M. Wt: 294.73 g/mol
InChI Key: UVZHKUDCWPKCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a member of the quinazoline family of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one involves the inhibition of various enzymes and receptors. This compound has been shown to bind to the active sites of these targets, preventing their activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one are complex and depend on the specific target being inhibited. In general, this compound has been found to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound has been shown to have high selectivity and specificity for its targets, making it a valuable tool for investigating cellular signaling pathways. However, one limitation of using this compound is its potential toxicity and off-target effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on 3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one. One area of interest is the development of more potent and selective inhibitors based on this compound. Additionally, further investigation into the specific targets and downstream effects of this compound could lead to the development of new therapeutic strategies for various diseases. Finally, the use of 3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one in combination with other drugs or therapies could lead to improved treatment outcomes and reduced side effects.

Synthesis Methods

The synthesis of 3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for synthesizing this compound is through a multi-step process that involves the condensation of 5-chlorothiophene-2-carbaldehyde and 7-fluoro-4-quinazolinone followed by a cyclization reaction.

Scientific Research Applications

The unique chemical structure of 3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one makes it a promising candidate for drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, protein kinase C, and phosphodiesterase. Additionally, this compound has been found to have potential applications in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

3-[(5-chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2OS/c14-12-4-2-9(19-12)6-17-7-16-11-5-8(15)1-3-10(11)13(17)18/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZHKUDCWPKCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CN(C2=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one

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